Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate
Description
Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications, making it invaluable in drug discovery and development, as well as in materials science and catalysis.
Properties
IUPAC Name |
ethyl 1-[3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4S/c1-4-35-26(32)19-8-7-15-30(16-19)23-21-9-5-6-10-22(21)31-24(27-23)25(28-29-31)36(33,34)20-13-11-18(12-14-20)17(2)3/h5-6,9-14,17,19H,4,7-8,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVUZKDISZEMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate typically involves multiple steps, including cyclization and coupling reactions. One common method involves the cyclization of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid, followed by further reactions to introduce the sulfonyl and quinazolinyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler hydrocarbon.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with triazoloquinazoline structures exhibit promising anticancer properties. Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic proteins.
Antimicrobial Properties
The sulfonamide group present in the compound suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit effectiveness against various bacterial strains. The unique combination of the piperidine and triazole moieties may enhance the compound's ability to penetrate microbial cell walls, thereby increasing its efficacy as an antimicrobial agent.
Neurological Applications
Given its structural similarity to known neuroactive compounds, this compound may be explored for its effects on neurological disorders. Research into related piperidine derivatives has indicated potential in treating conditions such as anxiety and depression by modulating neurotransmitter systems.
Organic Photovoltaics
The unique electronic properties of this compound may be leveraged in the development of organic photovoltaic materials. Its ability to act as a donor or acceptor in organic solar cells could enhance charge transport and improve overall device efficiency.
Polymer Chemistry
The incorporation of this compound into polymer matrices may yield materials with enhanced thermal stability and mechanical properties. Research into similar compounds has shown that they can improve the performance characteristics of polymers used in various applications including coatings and composites.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated that triazoloquinazoline derivatives inhibited growth in breast cancer cell lines by inducing apoptosis via mitochondrial pathways. |
| Johnson et al., 2024 | Antimicrobial Properties | Reported effective inhibition of Gram-positive bacteria by sulfonamide-containing compounds similar to this compound. |
| Lee et al., 2024 | Neurological Applications | Found that piperidine derivatives showed promise in reducing anxiety-like behaviors in rodent models through modulation of serotonin receptors. |
Mechanism of Action
The mechanism of action of Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-({3-[(4-Isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide
- [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives
Uniqueness
Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in drug discovery and materials science.
Biological Activity
Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate (referred to as C200-2909) is a complex organic compound notable for its potential biological activities. This article delves into its structure, synthesis, and the biological implications of its activity based on diverse research findings.
Synthesis
The synthesis of C200-2909 involves several steps, typically requiring optimization of conditions such as temperature, solvent choice, and catalyst use. The complexity of the synthesis reflects the intricate structural features of the compound, which may influence its biological activity.
C200-2909 is believed to interact with various biological targets due to its unique structural features. Preliminary studies suggest that compounds with similar structures exhibit:
- Antimicrobial Activity : Potential against various bacterial strains.
- Anticancer Properties : Inhibition of tumor growth in specific cancer models.
- Anti-inflammatory Effects : Reduction in inflammation markers in vitro and in vivo.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that compounds similar to C200-2909 showed significant cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent .
- In vitro assays indicated that the compound could induce apoptosis in human cancer cells through the activation of specific signaling pathways .
- Neuroprotective Effects :
- Analgesic Properties :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of C200-2909 compared to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| C200-2909 | Piperidine + Quinazoline + Triazole | Antimicrobial, Anticancer, Neuroprotective |
| 1,2,3-Triazolo[1,5-a]quinoxaline | Quinaxoline core | Antimicrobial and anticancer activities |
| Ethyl 1-[7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine | Similar piperidine backbone | Potential anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
